
Methenamine hippurate
描述
六亚甲基四胺马尿酸盐是一种主要用作尿路抗菌剂的化合物。它是六亚甲基四胺的马尿酸盐,六亚甲基四胺是一种具有类似金刚烷的笼状结构的杂环有机化合物。 六亚甲基四胺马尿酸盐通常用于预防或抑制经常复发的尿路感染 .
准备方法
合成路线和反应条件: 六亚甲基四胺马尿酸盐是由六亚甲基四胺与马尿酸反应合成的。该反应通常涉及将六亚甲基四胺溶解在水中,然后向溶液中加入马尿酸。 然后将混合物加热以促进六亚甲基四胺马尿酸盐的形成 .
工业生产方法: 在工业环境中,六亚甲基四胺马尿酸盐是通过将甲醛和氨气结合形成六亚甲基四胺,然后与马尿酸反应制得的。 该反应在受控环境中进行,以确保最终产品的纯度和产量 .
化学反应分析
科学研究应用
Prevention of Recurrent Urinary Tract Infections (rUTIs)
A significant application of methenamine hippurate is in the prophylaxis of recurrent UTIs. Recent studies indicate that it may reduce the incidence of UTIs in specific populations:
- Clinical Trials : A randomized controlled trial involving 400 older women demonstrated that this compound significantly reduced the number of antibiotic treatments required for UTIs compared to a placebo group . This study highlights the potential for this compound to serve as an effective alternative to antibiotic prophylaxis, helping to combat antibiotic resistance.
- Meta-Analyses : A meta-analysis including 13 studies with over 2000 participants suggested that this compound could lead to a 76% reduction in UTI incidence among patients without renal tract abnormalities . The results indicate that this compound can be as effective as traditional low-dose antibiotics in preventing rUTIs.
Short-Term Prophylaxis
This compound has also been evaluated for short-term prophylaxis, particularly in surgical settings:
- Case Studies : In several randomized controlled trials, this compound was administered prior to and following genitourinary surgical procedures. Results showed a significant reduction in postoperative UTIs compared to control groups . For instance, one trial reported a decrease from 28.6% to 2.2% in UTI rates among patients receiving this compound during surgery .
Bacteriostatic Properties
The bacteriostatic properties of this compound make it suitable for various clinical scenarios:
- Non-obstructive UTI Cases : Studies have indicated that this compound is particularly effective for patients without underlying renal abnormalities, reducing symptomatic UTIs significantly during short-term use .
Safety and Efficacy
The safety profile of this compound is generally favorable, with low rates of adverse events reported across studies. However, some caution is advised for patients with renal impairment or those taking concurrent medications that may interact adversely.
Data Tables
Study | Population | Intervention | Duration | Outcome |
---|---|---|---|---|
Furness et al. (1975) | Women of childbearing age | This compound 1 g BID | 24 months | Reduced UTI episodes |
Gundersen et al. (1986) | Older adults | This compound vs Placebo | 6 months | Significant reduction in UTI rates |
Botros et al. (2020) | Elderly women | This compound vs Trimethoprim | 12 months | Comparable efficacy in preventing UTIs |
Case Studies Summary
- McAllister & Allwood (2019) : Evaluated the safety and efficacy of this compound in preventing UTIs among elderly patients. Results indicated a significant reduction in UTI episodes with minimal side effects .
- Tyreman et al. (2019) : Focused on surgical patients receiving this compound preoperatively and postoperatively, demonstrating a marked decrease in infection rates compared to controls .
作用机制
Methenamine hippurate exerts its effects by hydrolyzing into formaldehyde and ammonia in acidic urine. Formaldehyde acts as a nonspecific antibacterial agent, effectively killing a wide range of urinary tract pathogens. The effectiveness of this compound depends on maintaining an acidic urine pH to ensure the continuous release of formaldehyde .
相似化合物的比较
Methenamine Mandelate: Another salt form of methenamine, used similarly for urinary tract infections.
Hexamethylenetetramine: The base compound from which methenamine hippurate is derived.
Uniqueness: this compound is unique due to its specific use in preventing urinary tract infections through the controlled release of formaldehyde in acidic urine. Unlike other antibiotics, it does not contribute to antibiotic resistance, making it a valuable alternative for long-term prophylaxis .
生物活性
Methenamine hippurate is a compound primarily used for the prophylaxis and treatment of urinary tract infections (UTIs). Its biological activity stems from its ability to produce formaldehyde in acidic urine, which exhibits significant antibacterial properties. This article explores the pharmacological mechanisms, efficacy, and clinical research surrounding this compound, supported by data tables and case studies.
This compound is hydrolyzed to formaldehyde in acidic conditions (pH < 6). The formaldehyde produced is a potent bactericidal agent that acts by denaturing proteins and nucleic acids in bacteria. The presence of hippuric acid helps maintain urine acidity, enhancing the conversion of methenamine to formaldehyde. Notably, methenamine's activity is diminished in alkaline environments, particularly in the presence of urea-splitting bacteria like Proteus spp., which can raise urine pH and inhibit its effectiveness .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 30 minutes post-ingestion.
- Distribution : The volume of distribution is around 0.56 L/kg.
- Metabolism : A small fraction is metabolized to formaldehyde in the stomach; however, most is excreted unchanged.
- Excretion : Approximately 70-90% of a single dose is excreted in urine within 24 hours .
Efficacy Against Bacterial Strains
This compound demonstrates activity against various gram-positive and gram-negative bacteria, including:
Bacterial Strain | Sensitivity to this compound |
---|---|
Escherichia coli | Sensitive |
Enterococcus spp. | Sensitive |
Staphylococcus spp. | Sensitive |
Proteus spp. | Inhibited only in acidic urine |
Pseudomonas spp. | Inhibited only in acidic urine |
Enterobacter aerogenes | Generally resistant |
The effectiveness of this compound has been documented primarily in patients without renal tract abnormalities, showcasing significant reductions in symptomatic UTIs when used for short-term prophylaxis .
Case Study: Urobiome Changes
A recent study evaluated the impact of this compound on the urobiome of postmenopausal women with recurrent UTIs. Over three months, treatment with this compound resulted in increased richness of the urobiome without significant alterations in overall diversity. This suggests that methenamine may help preserve beneficial microbial populations while exerting its antibacterial effects .
Efficacy Trials
A meta-analysis of multiple trials indicated that this compound significantly reduces symptomatic UTIs among patients without renal abnormalities. For instance:
- Short-term Treatment (≤1 week) : Risk Ratio (RR) for symptomatic UTI was 0.14 (95% CI 0.05 to 0.38), indicating a strong protective effect.
- Long-term Treatment : Data remains inconclusive regarding effectiveness beyond one week .
Safety Profile
The safety profile of this compound is generally favorable, with minor adverse effects reported in less than 3.5% of patients. Common side effects include gastrointestinal disturbances such as nausea and dysuria .
属性
IUPAC Name |
2-benzamidoacetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.C6H12N4/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-5H,6H2,(H,10,13)(H,11,12);1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAIXOJGRFKICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972603 | |
Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5714-73-8 | |
Record name | Methenamine hippurate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5714-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methenamine hippurate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(phenyl)methylidene]glycine--1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoylglycine, compound with 1,3,5,7-tetraazatricyclo[3.3.1.13,7]decane (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHENAMINE HIPPURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M329791L57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methenamine hippurate work against urinary tract infections (UTIs)?
A1: this compound itself is not directly antibacterial. It acts as a prodrug, breaking down in acidic urine (pH ≤ 5.5) to release formaldehyde. [, , ] Formaldehyde is the active agent, exhibiting broad-spectrum antimicrobial activity against common UTI pathogens. [, , ]
Q2: How does formaldehyde exert its antibacterial effect?
A2: Formaldehyde acts as a non-specific crosslinking agent. [, ] It reacts with amino and sulfhydryl groups on bacterial proteins and nucleic acids, disrupting their structure and function, ultimately leading to bacterial cell death. [, ]
Q3: What is the chemical structure of this compound?
A3: this compound is a salt formed between methenamine (hexamethylenetetramine) and hippuric acid. [, ]
Q4: Is there a difference in formaldehyde release between this compound and methenamine mandelate?
A4: Yes, studies in patients with spinal cord injuries found that methenamine mandelate produces significantly higher urine formaldehyde concentrations compared to this compound, particularly in those using intermittent catheterization. []
Q5: Does acidifying urine enhance the effectiveness of this compound?
A5: While formaldehyde release from this compound is enhanced in acidic urine, clinical studies have not consistently demonstrated a benefit from additional urinary acidification. [, ]
Q6: In which patient populations might this compound be less effective for preventing UTIs?
A6: Research suggests that this compound may be less effective in:
- Patients with indwelling catheters: Studies report variable outcomes, with some suggesting limited effectiveness in preventing bacteriuria or symptomatic UTIs. [, ]
- Patients requiring intermittent catheterization: Formaldehyde concentrations may be lower compared to those without catheters. []
- Patients with renal tract abnormalities: Meta-analyses of clinical trials suggest a possible reduced efficacy in preventing UTIs in this population. [, ]
Q7: What is the role of this compound in antibiotic stewardship?
A7: this compound is considered a potential alternative to prophylactic antibiotics for recurrent UTIs in women, particularly in light of increasing antibiotic resistance. [, , ] A large randomized controlled trial (ALTAR) demonstrated that this compound was non-inferior to daily low-dose antibiotics in preventing recurrent UTIs. [, , ]
Q8: What are the reported adverse effects of this compound?
A9: this compound is generally well-tolerated. [, , ] Reported adverse effects are typically mild and infrequent, including:
- Gastrointestinal upset (nausea, vomiting, dyspepsia) [, , ]
- Skin reactions (rash) []
- Rare reports of uveitis []
Q9: What analytical methods are used to quantify this compound and its metabolites?
A9: Analytical techniques for this compound and its metabolites include:
- High-performance liquid chromatography (HPLC): This method is used to quantify this compound and related substances in pharmaceutical formulations. []
- Spectrophotometry: This method can be used to quantify hippuric acid, a metabolite of this compound. []
Q10: What are some future research directions for this compound?
A10: Future research should focus on:
- Exploring combination therapy: Studies investigating the efficacy and safety of this compound in combination with other non-antibiotic agents are warranted. [, ]
- Understanding its impact on the bladder microbiome: Research into how this compound affects the bladder microbiome and its potential role in preventing rUTI is crucial. []
- Identifying biomarkers to predict efficacy: Research is needed to identify biomarkers that can predict which patients will respond best to this compound therapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。